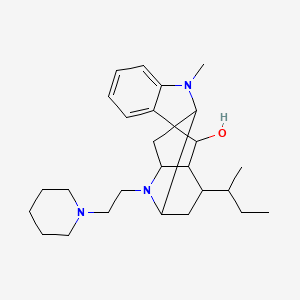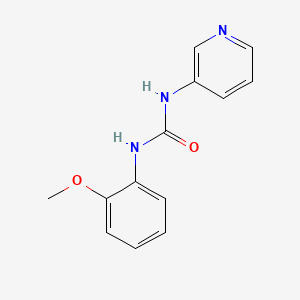
1-(2-Methoxyphenyl)-3-pyridin-3-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-pyridin-3-ylurea is an organic compound that features a methoxyphenyl group and a pyridinyl group connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea typically involves the reaction of 2-methoxyaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
1-(2-Methoxyphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-pyridin-3-ylurea.
Reduction: Formation of 2-methoxyaniline and pyridine-3-amine.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
1-(2-Methoxyphenyl)-3-pyridin-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
相似化合物的比较
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a piperazine ring instead of a pyridinyl group.
Urapidil: Contains a similar methoxyphenyl group and is used as an antihypertensive agent.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used as a reagent in organic synthesis.
Uniqueness
1-(2-Methoxyphenyl)-3-pyridin-3-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
260405-01-4 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-7-3-2-6-11(12)16-13(17)15-10-5-4-8-14-9-10/h2-9H,1H3,(H2,15,16,17) |
InChI 键 |
GXPNSFDRGMRUJM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN=CC=C2 |
溶解度 |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


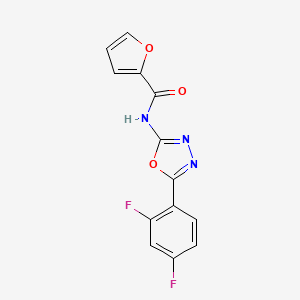
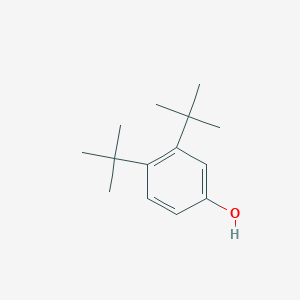

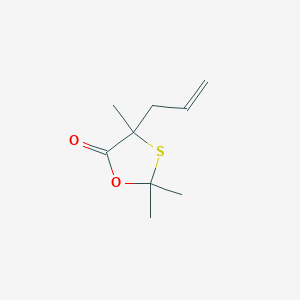
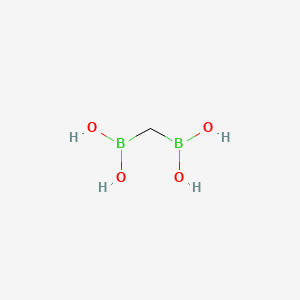
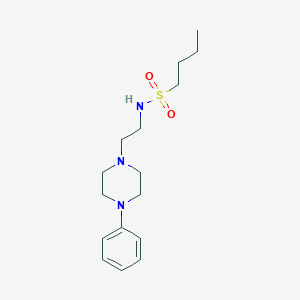
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14141089.png)
![3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B14141092.png)
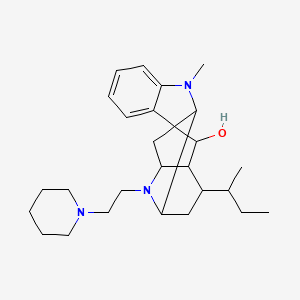
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)pentanamide](/img/structure/B14141097.png)
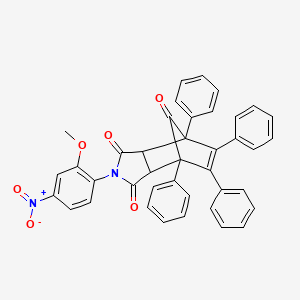
![N,N-bis[2-(ethylsulfanyl)ethyl]-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B14141119.png)
![N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B14141126.png)
